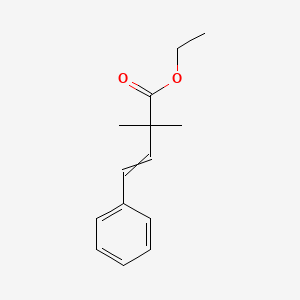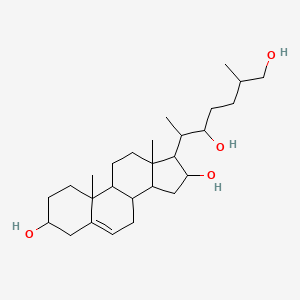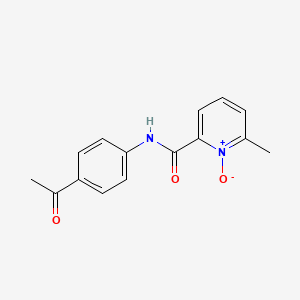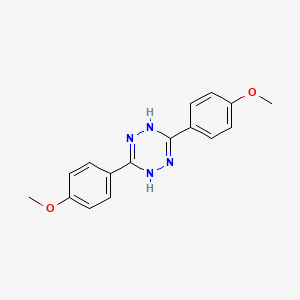![molecular formula C2Cl2F4SSe B14631467 Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane CAS No. 54451-32-0](/img/structure/B14631467.png)
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is a complex organoselenium compound It features a unique combination of chlorine, sulfur, fluorine, and selenium atoms attached to a methane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorosulfanyl compound with a fluorinated selenium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.
化学反応の分析
Types of Reactions
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the compound into simpler organoselenium derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets through its functional groups. The chlorine, sulfur, fluorine, and selenium atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Trifluoromethyl group-containing compounds: These include trifluoromethane and 1,1,1-trifluoroethane, which share the trifluoromethyl group but lack the selenium and sulfur atoms.
Organoselenium compounds: Compounds like selenomethionine and selenocysteine, which contain selenium but differ in their overall structure and functional groups.
Uniqueness
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is unique due to its combination of chlorine, sulfur, fluorine, and selenium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
54451-32-0 |
|---|---|
分子式 |
C2Cl2F4SSe |
分子量 |
281.96 g/mol |
IUPAC名 |
[chloro-fluoro-(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4SSe/c3-1(5,9-4)10-2(6,7)8 |
InChIキー |
ADWYNWJPXNUBIL-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)[Se]C(F)(SCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


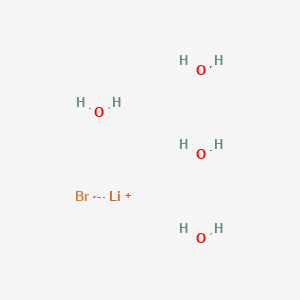
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
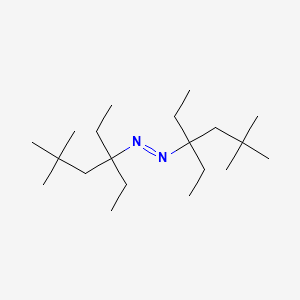
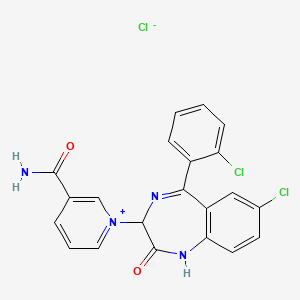
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
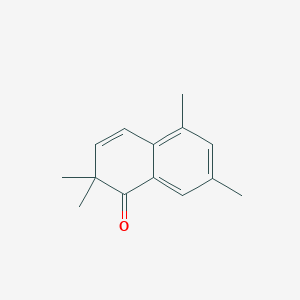
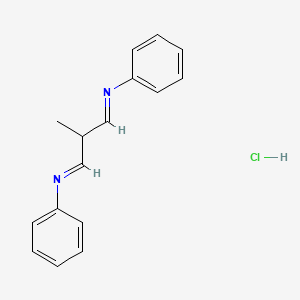
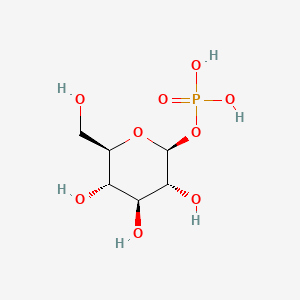
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
